molecular formula C19H15Cl2N3O3 B2655332 N-cyclopropyl-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrole-2-carboxamide CAS No. 439111-12-3

N-cyclopropyl-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2655332
CAS No.: 439111-12-3
M. Wt: 404.25
InChI Key: CNZJPTDRXDXJBC-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrole-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a dichlorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrole-2-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the subsequent attachment of the cyclopropyl and dichlorophenyl groups. Common synthetic routes may involve the use of reagents such as cyclopropylamine, 2,6-dichlorobenzoyl chloride, and 5-methyl-1,2-oxazole-4-carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-cyclopropyl-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-cyclopropyl-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3/c1-9-15(17(24-27-9)16-12(20)3-2-4-13(16)21)18(25)10-7-14(22-8-10)19(26)23-11-5-6-11/h2-4,7-8,11,22H,5-6H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZJPTDRXDXJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)C3=CNC(=C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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